molecular formula C20H25BrN6O2 B2827901 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 898453-90-2

8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2827901
CAS No.: 898453-90-2
M. Wt: 461.364
InChI Key: HVHXUCZJNALLDU-UHFFFAOYSA-N
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Description

The compound “8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione” is a pyridazinone derivative . Pyridazinones are known to be inhibitors of PARP7 and are useful in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a bromobenzyl group, a piperazine ring, and a purine dione structure . The exact structure can be found in the referenced patent .

Scientific Research Applications

Novel Inhibitors for Mycobacterium tuberculosis

A study aimed at combating Mycobacterium tuberculosis synthesized a series of purine linked piperazine derivatives, designed to disrupt the biosynthesis of peptidoglycan, thereby exerting antiproliferative effects. These derivatives showcased promising activity against Mycobacterium tuberculosis H37Rv, with some compounds outperforming current clinical drugs like Ethambutol. Computational molecular docking analysis further provided insights into the inhibitors' interactions with MurB, paving the way for future development of preclinical agents against Mycobacterium tuberculosis (Konduri et al., 2020).

Antiproliferative and Erythroid Differentiation

Investigations into the antiproliferative and erythroid differentiation effects of piperazine derivatives against K-562 human chronic myelogenous leukemia cells revealed that certain compounds inhibited cell proliferation and induced erythroid differentiation. This study highlights the therapeutic potential of piperazine derivatives in cancer treatment (Saab et al., 2013).

Structural Analysis and Properties

The structural analysis of piperazine-2,5-diones, including those with bromobenzyl substituents, has provided valuable insights into their conformational preferences and chemical properties. For instance, studies on the crystal structure and solution behavior of these compounds have shed light on their geometric configurations and potential interactions in biological systems (Elix et al., 1986).

Mechanism of Action

This compound is an inhibitor of PARP7 . PARP7 is a protein that plays a role in various cellular functions. In the context of AHR signaling, PARP7 acts as a negative feedback mechanism to regulate the expression of P4501A1 and P4501B1 .

Future Directions

The compound is part of ongoing research into the development of new treatments for cancer . Future research may focus on optimizing its structure for improved efficacy and reduced side effects, as well as exploring its potential uses in treating other diseases.

Properties

IUPAC Name

8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHXUCZJNALLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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